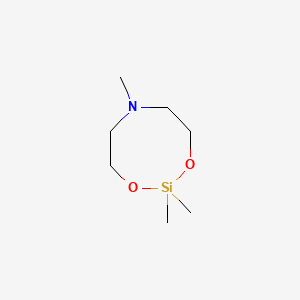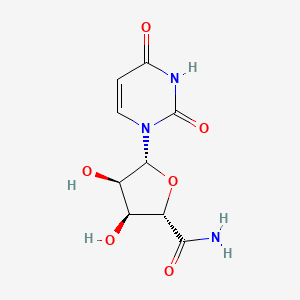
1,2-Propanediamine, N1-(3,4-dichlorophenyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediamine, N1-(3,4-dichlorophenyl)-2-methyl- is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a 3,4-dichlorophenyl group attached to a 1,2-propanediamine backbone, with a methyl group at the second position.
Métodos De Preparación
The synthesis of 1,2-Propanediamine, N1-(3,4-dichlorophenyl)-2-methyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Esterification: The starting material, 3,4-dichlorobenzoic acid, is esterified with methanol to form the corresponding methyl ester.
Hydrazination: The methyl ester is then reacted with hydrazine to form the hydrazide.
Cyclization: The hydrazide undergoes cyclization to form a thiadiazole intermediate.
Nucleophilic Substitution: The thiadiazole intermediate is then reacted with 1,2-propanediamine to form the final product.
Análisis De Reacciones Químicas
1,2-Propanediamine, N1-(3,4-dichlorophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential as an antiviral agent, particularly against tobacco mosaic virus.
Industry: It is used in the production of certain herbicides and fungicides.
Mecanismo De Acción
The mechanism of action of 1,2-Propanediamine, N1-(3,4-dichlorophenyl)-2-methyl- involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1,2-Propanediamine, N1-(3,4-dichlorophenyl)-2-methyl- can be compared with other similar compounds, such as:
1,3-Propanediamine, N’-(3,4-dichlorophenyl)-N,N-diethyl-: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares a similar phenyl group but has a different core structure, resulting in different biological activities.
Propiedades
Número CAS |
42198-16-3 |
|---|---|
Fórmula molecular |
C10H14Cl2N2 |
Peso molecular |
233.13 g/mol |
Nombre IUPAC |
1-N-(3,4-dichlorophenyl)-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C10H14Cl2N2/c1-10(2,13)6-14-7-3-4-8(11)9(12)5-7/h3-5,14H,6,13H2,1-2H3 |
Clave InChI |
OJBQYQFASIQYLS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC1=CC(=C(C=C1)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one](/img/structure/B13939084.png)







![1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B13939146.png)





